molecular formula C10H9NO2 B8507771 7-Acetyloxindole CAS No. 104019-21-8

7-Acetyloxindole

Cat. No.: B8507771
CAS No.: 104019-21-8
M. Wt: 175.18 g/mol
InChI Key: HZNHRGBBFZXLTD-UHFFFAOYSA-N
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Description

7-Acetyloxindole is a derivative of oxindole, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidone ring. The acetyl group (-COCH₃) at the 7-position distinguishes it structurally from other oxindole derivatives. For instance, 7-(1-Acetoxymethylidene)Benzonorbornadiene () shares functional group similarities, such as an acetoxy moiety, which undergoes hydrolysis to yield formyl derivatives. This suggests that this compound may exhibit comparable reactivity, such as susceptibility to acid- or base-catalyzed transformations.

Properties

CAS No.

104019-21-8

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-acetyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H9NO2/c1-6(12)8-4-2-3-7-5-9(13)11-10(7)8/h2-4H,5H2,1H3,(H,11,13)

InChI Key

HZNHRGBBFZXLTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Acetyloxindole with structurally related 7-substituted indole derivatives, focusing on molecular properties, synthesis, and functional behavior.

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Functional Group Key Properties/Reactivity
7-Azaindole 271-63-6 C₇H₆N₂ 118.14 Nitrogen at 7-position Enhanced hydrogen bonding due to N-H; used in kinase inhibitor synthesis .
7-Methylindole 933-67-5 C₉H₉N 131.17 Methyl at 7-position Lipophilic; limited solubility in polar solvents; precursor in agrochemical synthesis .
This compound* N/A C₁₀H₉NO₂ 175.19 Acetyl at 7-position Hypothesized: Polar due to ketone; potential for nucleophilic acyl substitution reactions.

*Note: Data for this compound is inferred from structural analogs due to lack of direct evidence.

Key Comparative Insights:

  • Synthesis Pathways: 7-(1-Acetoxymethylidene)Benzonorbornadiene () is synthesized via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis. A similar approach could theoretically apply to this compound, though steric and electronic effects of the oxindole core may alter reaction kinetics . In contrast, 7-azaindole and 7-methylindole are synthesized through substitution reactions or cyclization, highlighting divergent strategies for 7-functionalization .
  • Reactivity and Stability: The acetyl group in this compound may confer higher polarity compared to 7-methylindole, influencing solubility and chromatographic behavior (e.g., retention times in HPLC, as described in ) . Unlike 7-azaindole, which participates in hydrogen bonding, this compound’s ketone group could engage in electrophilic reactions, such as condensations or reductions, akin to acetophenone derivatives .
  • Toxicological and Analytical Considerations: emphasizes rigorous toxicity testing for 2-amino-4-hydroxyethylaminoaniline, underscoring the need for similar studies on this compound, which are absent in the provided data . Analytical methods like HPLC () and spectroscopic techniques () would be critical for characterizing this compound’s purity and stability, paralleling approaches for its analogs .

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